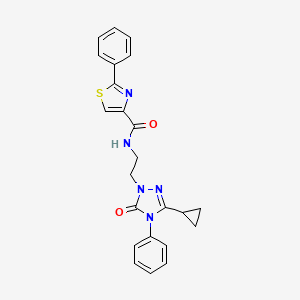
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamide is a synthetic compound that incorporates a 1,2,4-triazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural elements:
- Triazole Ring : Known for its role in various biological activities including antifungal and antibacterial properties.
- Thiazole Group : Associated with antimicrobial activity.
- Cyclopropyl and Phenyl Substituents : These groups can influence the compound's lipophilicity and binding affinity to biological targets.
Molecular Formula : C19H22N6O2S
Molecular Weight : 398.5 g/mol
CAS Number : 1396766-46-3
Pharmacological Activities
Numerous studies have explored the biological activities of compounds containing triazole and thiazole moieties. The following sections summarize key findings related to the biological activity of the target compound.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Example A | 0.125 | S. aureus |
| Example B | 0.5 | E. coli |
| Target Compound | TBD | TBD |
Antifungal Activity
The triazole scaffold is well-known for its antifungal properties. Compounds with similar structures have been tested against fungi:
- In vitro Studies : Compounds demonstrated potent antifungal activity with MIC values significantly lower than traditional antifungal agents like ketoconazole .
Anticancer Potential
Preliminary studies suggest that triazole derivatives may exhibit anticancer properties:
- Cell Line Studies : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .
Structure–Activity Relationship (SAR)
The effectiveness of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylthiazole can be attributed to specific structural features:
- Presence of the Triazole Ring : Enhances interaction with biological targets.
- Cyclopropyl Group : May improve metabolic stability and bioavailability.
- Thiazole Moiety : Contributes to antimicrobial activity.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and evaluated for their antibacterial activity against resistant strains .
- Antifungal Activity Assessment : Research demonstrated that triazoles with specific substitutions exhibited enhanced antifungal potency compared to standard treatments .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c29-21(19-15-31-22(25-19)17-7-3-1-4-8-17)24-13-14-27-23(30)28(18-9-5-2-6-10-18)20(26-27)16-11-12-16/h1-10,15-16H,11-14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPVAUZFPNSOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














